B1576790 Polybia-MP-II

Polybia-MP-II

Cat. No.: B1576790
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polybia-MP-II is a linear, cationic tetradecapeptide (a 14-amino acid chain) with an amidated C-terminus, isolated from the venom of the neotropical social wasp Polybia paulista . As a member of the mastoparan family, it is characterized by its ability to adopt an amphipathic alpha-helical conformation under membrane-mimetic conditions, a structural feature critical for its interaction with lipid bilayers . This peptide is provided strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. The primary research applications of this compound are rooted in its polyfunctional bioactivity profile. Studies have demonstrated its pronounced ability to induce degranulation of mast cells, leading to the release of histamine, and to cause lysis of erythrocytes (hemolytic activity) . A significant area of investigation is its potent, broad-spectrum antimicrobial activity. Research shows that this compound is effective against both Gram-positive and Gram-negative bacteria , including multi-drug resistant (MDR) bacterial isolates, making it a candidate for exploring novel anti-infectives . Its mechanism of action is primarily attributed to its interaction with cell membranes; the peptide's cationic nature facilitates electrostatic attraction to anionic phospholipids on microbial or target cell surfaces, leading to membrane disruption, pore formation, and subsequent cell lysis . Researchers value this compound as a tool for studying peptide-lipid membrane interactions, ion channel formation, and the mechanisms of innate immunity and inflammation. Its properties are also investigated in comparative studies with other mastoparan peptides to understand how sequence variations affect selectivity and biological potency .

Properties

bioactivity

Antibacterial

sequence

IDWLKLGKMVIDAL

Origin of Product

United States

Structural Elucidation and Synthetic Methodologies of Polybia Mp Ii

Natural Source and Isolation

Identification from Polybia paulista and Pseudopolybia vespiceps testacea

Polybia-MP-II is a naturally occurring peptide found in the venom of social wasps. It was first identified in the venom of Polybia paulista, a species of neotropical social wasp. Subsequent research also led to its isolation from the venom of another social wasp, Pseudopolybia vespiceps testacea. researchgate.net The venom of these wasps is a complex mixture of various bioactive components, including proteins, biogenic amines, and a diverse array of peptides, with mastoparans being a significant class.

Chromatographic Purification Techniques (e.g., High-Performance Liquid Chromatography)

The isolation of this compound from the crude venom is a multi-step process that relies on modern chromatographic techniques. A common initial step involves the maceration of venom sacs in a solution, followed by centrifugation and ultrafiltration to separate components based on molecular weight. researchgate.net

The primary method for purifying the peptide fraction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netunesp.br In this technique, the venom extract is passed through a column packed with a nonpolar stationary phase (such as C18). A gradient of increasing organic solvent concentration (e.g., acetonitrile) is used to elute the bound peptides. researchgate.net The peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The chromatographic profile of P. paulista venom, for instance, shows multiple peaks, and this compound, along with other mastoparans, is typically found in the later-eluting fractions. unesp.br Further purification of these fractions may be necessary to obtain the pure peptide. unesp.br

Table 1: Chromatographic Conditions for this compound Purification

ParameterDescription
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (ODS) column
Mobile Phase A gradient of acetonitrile (B52724) in water, often containing trifluoroacetic acid (TFA) (e.g., 0.1%)
Detection UV absorbance at 214 nm and 280 nm

Amino Acid Sequence Determination

Peptidomic Approaches (e.g., Mass Spectrometry, Edman Degradation)

The precise arrangement of amino acids in this compound has been determined using a combination of sophisticated analytical methods, a field often referred to as peptidomics. unesp.br

Mass Spectrometry (MS) has been instrumental in this process. Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular mass of the purified peptide with high accuracy. researchgate.net For sequencing, tandem mass spectrometry (MS/MS) is employed. unesp.brresearchgate.net In this technique, the peptide ions are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.net

Edman Degradation is another classic method that has been used to elucidate the primary structure of this compound. researchgate.net This method involves the sequential removal and identification of amino acids from the N-terminus of the peptide. The combination of data from both mass spectrometry and Edman degradation provides a high degree of confidence in the determined amino acid sequence. phorteeducacional.com.br These analyses have revealed that this compound is a tetradecapeptide, meaning it is composed of 14 amino acids, and its C-terminus is amidated.

Table 2: Amino Acid Sequence of this compound

Sequence
I-N-W-L-K-L-G-K-M-V-I-D-A-L-NH₂

Note: The "NH₂" at the end indicates that the C-terminal carboxyl group is amidated.

Chemical Synthesis of this compound

The ability to chemically synthesize this compound is crucial for further structural and functional studies, as it allows for the production of larger quantities of the pure peptide than can be obtained from natural sources.

Solid-Phase Peptide Synthesis Strategies (e.g., Fmoc Chemistry)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing this compound. This technique, pioneered by Bruce Merrifield, involves building the peptide chain step-by-step while it is attached to an insoluble polymer support (resin). biotage.com This approach simplifies the purification process at each step, as reagents and byproducts can be washed away by simple filtration. biotage.com

The most commonly used strategy for the synthesis of this compound is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . In this approach, the N-terminus of each amino acid is protected by an Fmoc group, which is base-labile. The synthesis proceeds through a series of cycles, each consisting of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). biotage.comuci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. uci.edu

This cycle is repeated until the desired 14-amino acid sequence is assembled. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail. The crude synthetic peptide is then purified, often using RP-HPLC, to yield the final, highly pure this compound. The use of Fmoc chemistry is advantageous because the deprotection conditions are mild, making it compatible with a wide range of amino acid side chains and post-translational modifications.

Conformational Analysis and Structural Characterization of this compound

The function of this compound, a mastoparan (B549812) peptide from the venom of the social wasp Polybia paulista, is intrinsically linked to its three-dimensional structure. Understanding its conformational dynamics and structural features provides insight into its biological activities.

Secondary Structure Determination (e.g., Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides. This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.

Studies utilizing CD spectroscopy have revealed that this compound exhibits a flexible secondary structure that is highly dependent on its environment. In aqueous solutions, which mimic a polar environment, the peptide is largely unstructured. However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE)/water solutions or lipid vesicles, this compound undergoes a significant conformational change, adopting a predominantly α-helical structure. capes.gov.br This transition from a random coil to an α-helix is a characteristic feature of many antimicrobial peptides.

Quantitative analysis of CD spectra for this compound in a membrane-mimetic environment has shown an α-helical content of approximately 30% and a β-sheet content of about 20%. This indicates that while the α-helix is the predominant secondary structure, other conformations are also present. The specific environment, such as the type of lipid vesicle, can influence the exact percentages of these structures. For instance, the peptide tends to have a higher helical fraction when interacting with negatively charged or zwitterionic vesicles compared to positively charged ones.

Table 1: Secondary Structure Content of this compound Determined by Circular Dichroism

Environment α-Helix Content (%) β-Sheet Content (%) Reference
Membrane-mimetic 30 20

Amphipathic Properties and Helicity

A key structural feature of this compound is its amphipathic nature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This dual characteristic is crucial for its interaction with and disruption of cell membranes. When the peptide folds into an α-helix, the amino acid residues are arranged such that the hydrophobic side chains are positioned on one side of the helix, while the hydrophilic, often positively charged, residues are on the opposite side.

This spatial separation of hydrophobic and hydrophilic faces results in an amphipathic α-helical conformation, a common trait among many membrane-active peptides. capes.gov.br The hydrophobic face can insert into the lipid bilayer of cell membranes, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids.

The helicity, or the degree of helical structure, is a critical determinant of this compound's biological activity. A higher helical content generally correlates with increased interaction with membranes. The amino acid sequence of this compound, INWLKLGKMVIDAL-NH2, is rich in hydrophobic residues (I, W, L, V, M, A) and contains positively charged lysine (B10760008) (K) residues, contributing to its amphipathic character. The C-terminal amidation further enhances its interaction with membranes.

The hydrophobic moment, a measure of the amphipathicity of a helix, is a significant factor in the peptide's function. The arrangement of amino acids in this compound results in a substantial hydrophobic moment, which drives its insertion into and potential disruption of microbial and other cell membranes.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Amino Acid Sequence INWLKLGKMVIDAL-NH2
Net Charge +2
Hydrophobic Moment (μH) 0.740
Hydrophobicity 0.457
Number of Residues 14
Molecular Weight (Da) 1613.02

Preclinical Biological Activities of Polybia Mp Ii

Antimicrobial Spectrum and Efficacy

Polybia-MP-II exhibits a broad spectrum of antimicrobial activity, showing efficacy against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action is primarily attributed to its ability to form pores in the cell membranes of microbes, leading to cell lysis and death. researchgate.net

The antibacterial properties of this compound have been investigated against a range of bacterial species, demonstrating notable potency.

This compound has shown significant activity against Gram-positive bacteria. It is particularly potent against Staphylococcus aureus, with studies reporting effective concentration (EC50 and EC90) values of 1.83 µM and 2.90 µM, respectively. researchgate.netnih.gov Another study indicated a Minimum Inhibitory Concentration (MIC) of 2 µM for S. aureus. In the case of Bacillus cereus, the MIC was found to be 5 µM. Furthermore, this compound has been shown to be effective against Mycobacterium abscessus subsp. massiliense, reducing its growth by 80% at a concentration of 12.5 µM in infected peritoneal macrophages. researchgate.netnih.gov

OrganismMeasurementConcentration (µM)Reference
Staphylococcus aureusEC501.83 researchgate.netnih.gov
EC902.90 researchgate.netnih.gov
Staphylococcus aureusMIC2
Bacillus cereusMIC5
Mycobacterium abscessus subsp. massilienseInhibition80% at 12.5 researchgate.netnih.gov

The peptide also demonstrates activity against Gram-negative bacteria, although in some cases with more modest potency compared to Gram-positive strains. For Escherichia coli, a MIC of 5 µM has been reported. In contrast, its activity against Pseudomonas aeruginosa is less pronounced, with a reported MIC of 38 µM. this compound has also been tested against various isolates of Acinetobacter baumannii, showing MIC values ranging from 6.25 µM to 12.5 µM.

OrganismMeasurementConcentration (µM)Reference
Escherichia coliMIC5
Pseudomonas aeruginosaMIC38
Acinetobacter baumannii (clinical isolates)MIC6.25
12.5

A critical aspect of this compound's potential is its effectiveness against multidrug-resistant (MDR) bacteria. It has shown activity against MDR clinical strains of Acinetobacter baumannii. This suggests that this compound could be a valuable lead compound in the development of new therapeutics to combat infections caused by antibiotic-resistant pathogens.

In addition to its antibacterial properties, this compound exhibits significant antifungal activity. nih.gov For Candida albicans, the EC50 and EC90 values have been determined to be 12.9 µM and 15.3 µM, respectively. researchgate.netnih.gov The peptide is also active against Cryptococcus neoformans, with reported EC50 and EC90 values of 11 µM and 22.70 µM, respectively. researchgate.netnih.gov

OrganismMeasurementConcentration (µM)Reference
Candida albicansEC5012.9 researchgate.netnih.gov
EC9015.3 researchgate.netnih.gov
Cryptococcus neoformansEC5011 researchgate.netnih.gov
EC9022.70 researchgate.netnih.gov

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. This compound has demonstrated the ability to both inhibit the formation of biofilms and act on mature biofilms. It has been shown to inhibit biofilm formation by Acinetobacter baumannii and Staphylococcus species. In one study, Polybia-MPII inhibited 85% of biofilm formation by Staphylococcus strains at a concentration of 12.5 μM. Furthermore, it significantly inhibited mature A. baumannii biofilms at a concentration as low as 6.25 μM and was also effective against the cells dispersed from these biofilms at the same concentration. researchgate.net

Potency against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)

In Vivo Antimicrobial Efficacy in Experimental Models (e.g., topical S. aureus infection models)

The antimicrobial peptide this compound, isolated from the venom of the social wasp Pseudopolybia vespiceps testacea, has demonstrated notable efficacy in combating bacterial infections in vivo. researchgate.net In a topical infection model in mice using Staphylococcus aureus, treatment with this compound resulted in a significant reduction of the bacterial load after six days. researchgate.net This antistaphylococcal activity highlights its potential as a therapeutic agent for skin infections.

Beyond its effects on S. aureus, this compound has also been shown to reduce the growth of Mycobacterium abscessus subsp. massiliense by 80% in in vivo assays utilizing peritoneal macrophages from BALB/c mice.

Immunomodulatory and Inflammatory Responses in Cellular and Animal Models

Mast Cell Degranulation (e.g., rat peritoneal mast cells, RBL-2H3, P815 cell lines)

This compound exhibits significant mast cell degranulation activity, a key component of the inflammatory response. Studies have shown that it causes pronounced cell lysis of rat mast cells. Specifically, at a concentration of 6.2 x 10⁻⁵ M, this compound promoted the degranulation of 57% of rat peritoneal mast cells.

Table 1: Mast Cell Degranulation Activity of this compound

Cell LineSpeciesActivityEC₅₀ Value (μM)
Peritoneal Mast CellsRat57% degranulation at 6.2 x 10⁻⁵ MNot Reported
RBL-2H3RatHigh6.79 ± 0.40
P815MouseSignificantNot Reported

Leukocyte Chemotactic Activity (e.g., polymorphonucleated leukocytes)

This compound has been identified as a potent chemotactic agent for polymorphonucleated leukocytes (PMNLs). researchgate.net These cells, which include neutrophils, are crucial first responders in the innate immune system. verywellhealth.com The chemotactic activity of this compound contributes to the inflammatory response by recruiting these immune cells to the site of envenomation or infection. researchgate.net Research has demonstrated that this compound presents chemotaxis for PMNL cells. researchgate.net

Cytokine Modulation in Contexts of Myotoxicity

Intramuscular injection of this compound induces strong myotoxicity, targeting the sarcolemma, sarcoplasmic reticulum, and mitochondria. This myotoxic action is associated with inflammation. biosynth.combvsalud.org While the direct modulation of specific cytokines by this compound in the context of myotoxicity is an area requiring more detailed investigation, the inflammatory response it elicits suggests a role for cytokines. Proinflammatory cytokines are known to regulate various stages of muscle regeneration following injury. physiology.orgphysiology.org

Cellular Lytic and Cytotoxic Properties in Preclinical Systems

Hemolytic Activity (e.g., rat and human erythrocyte lysis)

This compound displays pronounced hemolytic activity, causing the lysis of red blood cells. Studies have demonstrated that it causes significant lysis of rat erythrocytes. researchgate.net This lytic capability is a common feature of many mastoparan (B549812) peptides. While it is considered to have a lower hemolysis rate compared to some other peptides in the same family, its hemolytic nature is a significant aspect of its biological profile. researchgate.net Some reports indicate it has low hemolytic activity, while others describe potent effects, suggesting that the experimental conditions and concentrations tested are critical factors.

Table 2: Hemolytic Activity of this compound

Erythrocyte SourceSpeciesObserved Activity
ErythrocytesRatPronounced cell lysis
ErythrocytesHumanNot explicitly detailed in the provided search results

Myotoxic Activity in Animal Models

This compound, a mastoparan peptide derived from wasp venom, demonstrates significant myotoxic activity in animal models. Studies involving the intramuscular injection of this compound into the tibial anterior muscle of mice have revealed its potent ability to induce localized muscle damage. researchgate.net The peptide's primary targets at the subcellular level include the sarcolemma, sarcoplasmic reticulum, and mitochondria. uniprot.org

The interaction of this compound with the muscle cell membrane is a critical initiating event. It is suggested that the peptide's amphiphilic and polycationic nature allows it to interact with the cell membrane, potentially impairing the phosphorylation of dystrophin, a protein essential for the mechanical stability of the sarcolemma. This interaction leads to sarcolemma disruption, a collapse of the myofibril arrangement, and degradation of the cytoskeleton. researchgate.netunesp.br Concurrently, the peptide is believed to disturb calcium mobilization, which has significant consequences for the function of the sarcoplasmic reticulum and mitochondria.

This cascade of events culminates in extensive muscle tissue damage, characterized by inflammation, necrosis, and apoptosis. unesp.br Evidence from animal studies confirms that this compound induces the death of muscle fibers through both necrotic and apoptotic pathways. researchgate.net The inflammatory response is marked by the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interferon-gamma (IFN-gamma). Furthermore, the apoptotic process is supported by the activation of caspases, specifically caspase 3 and caspase 9, and the presence of TUNEL-positive nuclei in muscle fibers. researchgate.net Despite the strong myotoxic effects, research has noted that the muscle tissue retains a high capacity for regeneration following the initial damage.

Cytotoxicity to Host Immune Cells

In addition to its effects on muscle tissue, this compound exhibits cytotoxic activity against host immune cells. Specifically, the peptide has been shown to be toxic to peritoneal macrophages. uniprot.org In vitro studies using peritoneal macrophages from BALB/c mice demonstrated a cytotoxic effect after three days of exposure to the peptide. researchgate.net The cytotoxicity was quantified by measuring the release of lactate (B86563) dehydrogenase, an indicator of cell membrane damage and cell death. researchgate.net

Table 1: Cytotoxicity of this compound Against Peritoneal Macrophages
Cell TypeAnimal ModelParameterValueReference
Peritoneal MacrophagesBALB/c MouseEC₅₀ (3-day exposure)13.19 μM uniprot.orgresearchgate.net

Antiparasitic Activity

Trypanocidal Effects

This compound has demonstrated notable antiparasitic activity, particularly against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. Research has shown that the peptide is effective against all developmental forms of the parasite, including epimastigotes, trypomastigotes, and amastigotes. unesp.br

Studies on the Y strain of T. cruzi have quantified the inhibitory effect of this compound on the growth of the epimastigote form in a dose-dependent manner. unesp.br The peptide was also observed to reduce the number of intracellular amastigotes in infected host cells. unesp.br

Table 2: Inhibitory Concentration (IC₅₀) of this compound against Trypanosoma cruzi Epimastigotes (Y Strain)
Exposure TimeIC₅₀ (μM)Reference
24 hours61.4 ± 4 unesp.br
48 hours32.5 ± 4 unesp.br
72 hours35.24 ± 6 unesp.br

Mechanistic Insights into Polybia Mp Ii Action

Membrane Interaction and Disruption

The primary and most well-documented mechanism of Polybia-MP-II is its ability to interact with and disrupt cellular membranes. This activity is rooted in its structure as a 14-amino acid, cationic, and amphipathic peptide, which adopts an alpha-helical conformation in a membrane-like environment. capes.gov.br This structure facilitates a cascade of events leading to cell lysis and death. unesp.br

Mechanisms of Cell Membrane Permeabilization and Pore Formation

This compound induces pronounced cell lysis by directly permeabilizing the plasma membrane. capes.gov.br The proposed mechanism involves the formation of pores or channels through the lipid bilayer. scielo.br Electrical measurements on planar lipid bilayers have confirmed the lytic pore-forming activity of this peptide.

Research suggests that this compound likely forms pores according to the "toroidal pore" model. mdpi.com In this model, the peptide inserts into the membrane, inducing a curvature in the lipid bilayer where the pore is lined by both the peptides and the head groups of the lipid molecules. As a short-chain peptide, this model explains how it can effectively destabilize and create a passage through the membrane. The accumulation of these pores eventually leads to a complete breakdown of the membrane's integrity.

Differential Interaction with Lipid Bilayers (e.g., anionic vs. zwitterionic phospholipids)

A key feature of this compound's action is its selective interaction with different types of lipid bilayers. Its cationic nature (possessing a net positive charge) and amphipathic structure create a preferential attraction to the negatively charged (anionic) phospholipids (B1166683) that are abundant in bacterial membranes. This is in contrast to the membranes of eukaryotic cells, which are richer in neutral (zwitterionic) phospholipids.

The initial contact is driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the anionic lipid headgroups. Following this binding, the hydrophobic portion of the peptide inserts into the lipid core, disrupting the bilayer's structure. researchgate.net Studies on the related peptide, Polybia-MP1, have shown that the presence of anionic lipids like phosphatidylserine (B164497) significantly enhances peptide binding and subsequent pore formation. researchgate.net Conversely, the presence of cholesterol, a common component of mammalian cell membranes, can reduce the peptide's pore-forming activity, likely by increasing membrane rigidity and reducing peptide insertion. researchgate.net This differential interaction is a crucial factor in the peptide's selective toxicity towards microbial cells over host cells.

Role in Bacterial Cell Wall Degradation

In addition to disrupting the plasma membrane, this compound is implicated in the degradation of the bacterial cell wall. mdpi.com This action is particularly relevant for its potent antibacterial and antibiofilm activities. mdpi.comdntb.gov.ua The peptide's ability to bind to and disrupt the negatively charged components of the bacterial cell surface is the first step in its antimicrobial action. researchgate.net

Scanning electron microscopy analyses have revealed significant physical alterations and damage to the bacterial cell surface upon treatment with this compound, indicative of cell wall and membrane degradation. mdpi.com By compromising the integrity of this protective outer layer, the peptide facilitates its own entry to the plasma membrane and can prevent the formation of resilient bacterial biofilms. mdpi.comresearchgate.net

Intracellular Molecular Target Identification

While membrane disruption is a primary mechanism, evidence suggests that this compound can also exert its effects by interacting with specific targets within the cell after membrane translocation.

Enzyme Inhibition (e.g., Trypanosoma cruzi Glyceraldehyde-3-Phosphate Dehydrogenase - TcGAPDH)

A significant intracellular target for this compound has been identified in the parasite Trypanosoma cruzi, the causative agent of Chagas disease. The peptide is effective against all developmental stages of the parasite. researchgate.net Molecular docking studies and subsequent functional analyses suggest that this compound can bind to and inhibit the enzyme Trypanosoma cruzi Glyceraldehyde-3-Phosphate Dehydrogenase (TcGAPDH). researchgate.netcapes.gov.br

TcGAPDH is a vital enzyme in the parasite's glycolytic pathway, which is essential for its energy production and survival. researchgate.net By inhibiting this enzyme, this compound effectively disrupts the parasite's carbon and energy metabolism. researchgate.net This enzymatic inhibition, coupled with its membrane-disrupting activity, leads to a catastrophic failure of cellular energy systems and ultimately results in the parasite's death. researchgate.net

Cellular Signaling Pathway Modulation

Mastoparan (B549812) peptides, including this compound, are known to induce a variety of cellular responses that suggest signaling pathway modulation. For instance, in T. cruzi, the peptide's action is associated with an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial transmembrane potential. researchgate.net This indicates an induction of mitochondrial dysfunction, a key event in programmed cell death pathways like apoptosis. researchgate.net The inhibition of TcGAPDH itself can be linked to this mitochondrial disruption and subsequent ROS production, creating a cascade that leads to cell death. researchgate.net

Furthermore, mastoparans can interact with G-proteins and stimulate phospholipases, which are central components of many signaling cascades. fortunejournals.com While direct evidence for this compound modulating specific signaling pathways like the NF-κB pathway is still emerging, its documented effects on mitochondrial function and ROS production strongly suggest an interplay with cellular stress and death signaling pathways. researchgate.netmdpi.com

Data Tables

Table 1: Antimicrobial Activity of this compound This table outlines the minimum inhibitory concentration (MIC) and effective concentrations (EC50/EC90) of this compound against various microorganisms, demonstrating its broad-spectrum activity.

Target OrganismAssayConcentration (µM)Reference
Acinetobacter baumannii (AB 02)MIC12.5 mdpi.com
Acinetobacter baumannii (AB 53)MIC6.25 mdpi.com
Acinetobacter baumannii (AB 72)MIC6.25 mdpi.com
Staphylococcus aureusEC501.83
Staphylococcus aureusEC902.90
Candida albicansEC5012.9
Candida albicansEC9015.3
Cryptococcus neoformansEC5011.0
Cryptococcus neoformansEC9022.70
Mycobacterium abscessusGrowth Inhibition (80%)12.5

G-Protein Coupled Receptor Activation (e.g., MRGPRX2)

This compound, a mastoparan peptide from the venom of the social wasp Polybia paulista, initiates several of its biological effects through the activation of G-protein coupled receptors (GPCRs). scielo.br Mastoparans are a group of peptides known to interact with and activate G-proteins, which are crucial intermediaries in cellular signaling pathways. nih.gov This interaction is a key aspect of their ability to induce mast cell degranulation. nih.gov

A primary target for mastoparan peptides, including likely this compound, is the Mas-related G-protein coupled receptor member X2 (MRGPRX2). nih.govresearchgate.netresearchgate.net This receptor is found on mast cells and its activation by various ligands, including certain peptides, leads to IgE-independent degranulation, a process sometimes referred to as a pseudo-allergic reaction. nih.govwikipedia.org The activation of MRGPRX2 by mastoparans like Mastoparan-L has been shown to be a critical step in initiating an inflammatory response. nih.govresearchgate.net The interaction may be facilitated by the negative charges of sialic acid residues on the cell surface. nih.gov In mice, the orthologous receptor Mrgprb2 is activated by mastoparans, triggering mast cell responses both in vitro and in vivo. nih.gov

Downstream Signaling Cascades (e.g., Gαq/PLCγ1/IP3/Ca2+ flux)

Following the activation of the MRGPRX2 receptor, a specific downstream signaling cascade is initiated. researchgate.net Studies on related mastoparans have elucidated that this pathway involves the Gαq protein subunit, which in turn activates Phospholipase C (PLC). researchgate.netresearchgate.net this compound and other mastoparans are known to stimulate phospholipases, including Phospholipase C.

The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum and mitochondria, resulting in a significant Ca2+ flux. researchgate.netresearchgate.net This disturbance in Ca2+ mobilization is a critical consequence of the peptide's action.

Table 1: Key Components of the this compound-Induced Signaling Pathway

ComponentRole in Pathway
This compound Initiating ligand
MRGPRX2 G-protein coupled receptor target on mast cells. researchgate.net
Gαq G-protein subunit activated by MRGPRX2. researchgate.netresearchgate.net
Phospholipase C (PLC) Enzyme activated by Gαq; stimulates IP3 production. researchgate.net
IP3 Second messenger that triggers Ca2+ release from intracellular stores. researchgate.netresearchgate.net
Ca2+ Intracellular ion whose mobilization from the sarcoplasmic reticulum and mitochondria is disturbed.

Induction of Programmed Cell Death Pathways

This compound is capable of inducing cell death through multiple pathways, including both apoptosis and necrosis. The specific pathway activated can depend on factors such as peptide concentration and the duration of cell exposure.

Apoptosis Induction (e.g., caspase activation, mitochondrial pathway involvement)

Research has demonstrated that this compound induces apoptosis in various cell types, including skeletal muscle fibers. This programmed cell death is characterized by the activation of specific signaling molecules. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that this compound leads to the activation of initiator caspase-9 and executioner caspase-3.

The involvement of the intrinsic, or mitochondrial, pathway of apoptosis is strongly indicated. this compound causes significant structural changes to mitochondria and induces mitochondrial damage. This damage can lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade, with caspase-9 being a central player in the apoptosome. The expression of cytokines such as TNF-alpha and IFN-gamma is also elevated in response to the peptide, corroborating the inflammatory and apoptotic signaling.

Table 2: Factors Involved in this compound-Induced Apoptosis

FactorRole/Observation
Caspase-9 Initiator caspase activated by the mitochondrial pathway.
Caspase-3 Executioner caspase activated downstream of caspase-9.
Mitochondria Show significant structural damage; central to the intrinsic apoptotic pathway.
TNF-alpha Cytokine expression is activated.
IFN-gamma Cytokine expression is activated.

Necrotic Processes

In addition to apoptosis, this compound is a potent inducer of necrosis. This is particularly evident in its myotoxic effects, where it causes strong myonecrosis in skeletal muscle. Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which often triggers inflammation. scielo.br

The venom of Polybia paulista has been shown to cause mild focal acute tubular necrosis in kidneys. scielo.br Studies using mastoparan analogs have shown that at higher concentrations, necrosis can become the dominant form of cell death, with the percentage of necrotic cells being directly proportional to the peptide concentration. The peptide's primary target is often the sarcolemma (the cell membrane of muscle fibers), and its interaction impairs membrane stability, leading to cell death by necrosis. This membrane disruption is a hallmark of its lytic activity. capes.gov.br In some cancer cell lines, cell death occurs rapidly as a result of acute injury and bursting, which is suggestive of necrosis.

Structure Activity Relationship Sar and Peptide Engineering of Polybia Mp Ii

Impact of Primary and Secondary Structure on Biological Function

The effectiveness of Polybia-MP-II as an antimicrobial and cytotoxic agent is not merely a result of its amino acid composition, but also how these components are arranged and fold in three-dimensional space. Key structural features dictate its interaction with cell membranes and subsequent biological effects.

Criticality of Alpha-Helical Conformation for Activity

This compound is a tetradecapeptide that assumes an amphipathic alpha-helical conformation, particularly in membrane-like environments. researchgate.netuniprot.org This secondary structure is fundamental to its biological activity. The alpha-helix arranges the amino acid residues in such a way that it creates two distinct faces: a hydrophobic face and a hydrophilic (or polar) face. This amphipathic nature is crucial for its ability to interact with and disrupt the lipid bilayers of cell membranes. nih.gov

The hydrophobic face of the helix readily inserts into the nonpolar lipid core of the membrane, while the positively charged residues on the hydrophilic face interact with the negatively charged components of microbial cell membranes. This interaction is believed to be the primary mechanism behind its antimicrobial and hemolytic activities, leading to pore formation and membrane disruption. nih.govmdpi.com Studies on related peptides, such as Polybia-MP-I, have demonstrated that disrupting this alpha-helical conformation, for instance by introducing a proline residue, leads to a significant reduction in antitumor activity, underscoring the importance of this secondary structure. nih.gov

Role of Specific Amino Acid Residues (e.g., Lysine (B10760008), hydrophobic residues)

The specific amino acid residues within the this compound sequence are critical determinants of its activity. The peptide is rich in hydrophobic amino acids and contains two to four lysine residues, which are positively charged at physiological pH. researchgate.net

Lysine Residues: The cationic nature of lysine residues is vital for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes. This interaction helps to concentrate the peptide at the membrane surface, facilitating its insertion and subsequent disruptive action. The number and position of these lysine residues can influence the peptide's selectivity and potency.

Influence of C-Terminal Amidation on Activity Profiles

A common feature of many antimicrobial peptides, including this compound, is the amidation of the C-terminus. researchgate.net This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, plays a significant role in the peptide's biological activity.

Design and Functional Characterization of this compound Analogs

The native this compound peptide, while possessing potent antimicrobial properties, also exhibits significant toxicity towards host cells, such as erythrocytes. nih.gov This has prompted researchers to design and synthesize analogs with the aim of improving its therapeutic index—that is, maximizing its antimicrobial efficacy while minimizing its toxicity to mammalian cells.

Rational Amino Acid Substitution Strategies (e.g., Proline substitutions, Lysine counterparts like Arginine, Histidine)

A primary strategy in peptide engineering is the rational substitution of specific amino acids to modulate the peptide's physicochemical properties.

Proline Substitutions: As mentioned earlier, introducing proline into the sequence of a related peptide, Polybia-MP-I, disrupted the alpha-helical structure and significantly reduced its activity. nih.gov This highlights the importance of maintaining the helical conformation for biological function.

Lysine Counterparts: Researchers have explored replacing the lysine residues in this compound with other cationic amino acids like arginine and histidine, as well as non-natural counterparts like ornithine (Orn), diaminobutyric acid (Dab), and diaminopropionic acid (Dap).

Arginine (Arg): Substituting lysine with arginine has been shown in some cases to improve antimicrobial activity; however, it did not enhance the peptide's stability against enzymes like trypsin.

Histidine (His): The incorporation of histidine can render the peptide's activity pH-dependent, which could be advantageous for targeting specific microenvironments, such as acidic tumor tissues or sites of infection.

Orn, Dab, and Dap: The use of these non-natural amino acid counterparts of lysine has yielded interesting results. Notably, the incorporation of diaminopropionic acid (Dap) was found to effectively decrease the hemolytic activity and cytotoxicity of this compound while simultaneously enhancing its stability against trypsin.

The following table summarizes the effects of substituting lysine in this compound with its counterparts:

Amino Acid SubstitutionEffect on Antimicrobial ActivityEffect on Hemolytic Activity/CytotoxicityEffect on Enzyme Stability
Arginine (Arg) ImprovedNo significant improvementNo improvement
Histidine (His) pH-dependent--
Diaminopropionic acid (Dap) -DecreasedEnhanced

Data derived from studies on this compound analogs.

Modifications for Enhanced Selectivity (e.g., improved antimicrobial activity with reduced host cell toxicity)

The ultimate goal of designing this compound analogs is to enhance their selectivity for microbial cells over host cells. This can be achieved by fine-tuning the balance between the peptide's hydrophobicity and its net positive charge. juniperpublishers.com

Strategies to achieve this include:

Optimizing Charge: Altering the net positive charge through amino acid substitutions can influence the peptide's affinity for different membrane types. For instance, increasing the positive charge can enhance binding to the highly anionic bacterial membranes while having a lesser effect on the more zwitterionic mammalian cell membranes. dovepress.com

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers is a strategy to improve peptide stability against proteases. Studies on the related peptide Polybia-CP have shown that D-amino acid substitution can enhance stability against trypsin and chymotrypsin (B1334515) and in some cases, reduce hemolytic activity.

Through these rational design approaches, it is possible to develop this compound analogs that retain or even exceed the antimicrobial potency of the parent peptide while exhibiting a significantly improved safety profile, making them more viable candidates for therapeutic development.

Peptide Backbone Modifications (e.g., D-amino acid substitutions for enzymatic stability)

A significant challenge in the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases in the body. To overcome this, researchers have explored various modifications to the peptide backbone, with a key strategy being the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. This approach is effective because proteases, both from humans and microbes, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. researchgate.net

Research on analogs of Polybia peptides, such as Polybia-MPI and Polybia-CP, provides valuable insights into the effects of D-amino acid substitution. researchgate.net Studies have shown that replacing L-amino acids with D-amino acids can significantly enhance peptide stability against enzymatic degradation by proteases like trypsin and chymotrypsin. researchgate.netresearchgate.net

In one study, a complete D-amino acid version of a Polybia peptide (an enantiomer) was synthesized. researchgate.net This D-enantiomer demonstrated greatly improved stability against proteases while maintaining, and in some cases even improving upon, the antimicrobial activity of the original L-amino acid peptide. researchgate.net This suggests that the mechanism of action for this class of peptides may not be dependent on a specific chiral interaction with the target membrane. researchgate.net

Another approach involves the partial substitution of specific amino acids. For instance, replacing L-lysine residues with D-lysine has been investigated. researchgate.net While this partial substitution also resulted in increased stability against proteases, it sometimes led to a decrease in antimicrobial activity, which was associated with a loss of the peptide's α-helical structure. researchgate.net However, a beneficial trade-off was observed, as the hemolytic activity (the ability to damage red blood cells) of these partially substituted peptides was often significantly reduced.

These findings highlight a key structure-activity relationship: the introduction of D-amino acids can bolster enzymatic stability, but the extent and location of these substitutions are critical for preserving the desired biological activity. The complete replacement to form a D-enantiomer appears to be a promising strategy for enhancing stability without compromising antimicrobial efficacy for some Polybia peptides. researchgate.net

Research Findings on D-Amino Acid Substitution in Polybia Peptide Analogs

Peptide AnalogModificationEffect on Enzymatic StabilityEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
D-CP All L-amino acids replaced with D-amino acidsImproved stability against trypsin and chymotrypsinMaintainedNot specified
D-lys-CP Partial substitution of L-lysine with D-lysineImproved stability against trypsin and chymotrypsinSlightly weaker than parent peptideGreatly decreased
D-MPI All L-amino acids replaced with D-amino acids (enantiomer)Greatly improved stability against tested proteasesComparable to or improved over L-counterpartLowered researchgate.net
d-lys-MPI Partial substitution of L-lysine with D-lysineIncreased stabilityLost at tested concentrationsNot specified researchgate.net

Advanced Research Methodologies in Polybia Mp Ii Studies

Spectroscopic Techniques

Spectroscopic methods are fundamental in characterizing the structural properties of Polybia-MP-II, particularly its conformation in different environments.

Fluorescence Spectroscopy: This technique is frequently used to monitor the interaction of this compound with model lipid bilayers. The intrinsic fluorescence of the tryptophan residue within the peptide's sequence serves as a natural probe. unesp.br Changes in the fluorescence emission spectrum, such as a "blue shift" to shorter wavelengths, indicate the movement of the tryptophan from a polar aqueous environment to a non-polar lipid environment, signifying peptide-membrane binding. unesp.br

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is instrumental in determining the secondary structure of this compound. Studies have shown that while the peptide is largely unstructured in aqueous solutions, it adopts a distinct alpha-helical conformation upon interacting with membrane-mimicking environments, a crucial aspect of its biological activity.

Biophysical Characterization

A suite of biophysical techniques is utilized to provide quantitative data on the physical properties and interactions of this compound.

Electrophoretic Mobility: These measurements help to understand the electrostatic interactions between the cationic this compound and charged lipid vesicles. By observing the change in the electrophoretic mobility of vesicles upon peptide binding, researchers can infer the extent of this interaction. unesp.br

Dynamic Light Scattering (DLS): DLS is employed to assess the size distribution of particles in a solution, such as lipid vesicles. This technique can be used to monitor peptide-induced changes in vesicle size, aggregation, or disruption.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. This allows for the determination of thermodynamic parameters of the peptide-membrane interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

High-Resolution Imaging Techniques

High-resolution imaging provides direct visual evidence of the morphological changes induced by this compound on cells and membranes.

Confocal Microscopy: This technique allows for the visualization of fluorescently labeled components within a sample, enabling researchers to observe the localization of this compound in relation to cell membranes and to monitor processes like membrane permeabilization in real-time. unesp.br For instance, leakage assays using fluorescent markers of different molecular sizes can be monitored within individual giant unilamellar vesicles (GUVs) to understand the nature of the pores formed by the peptide.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of cells treated with this compound. Studies have revealed that the peptide can cause significant damage to the bacterial cell wall, leading to membrane disruption. mdpi.com However, in some cases, such as with Mycobacterium abscessus subsp. massiliense, the peptide did not alter the bacterial cell shape at the tested concentrations. researchgate.net

Molecular Modeling and Computational Approaches

Computational methods provide valuable insights into the molecular-level interactions of this compound.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of this compound and its interaction with lipid bilayers over time. These simulations can reveal details about the peptide's orientation, insertion depth into the membrane, and the mechanism of pore formation. unesp.br Visual Molecular Dynamics (VMD) software is often used to visualize these complex simulations.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking has been used to investigate the potential interaction of this compound with specific molecular targets, such as enzymes.

In Vitro and Ex Vivo Bioassays

A variety of bioassays are essential for quantifying the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assays: MIC assays are a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com The MIC of this compound has been determined against a range of Gram-positive and Gram-negative bacteria. mdpi.com

Effective Concentration 50/90 (EC50/EC90) Determination: These assays measure the concentration of a substance that produces 50% or 90% of its maximal effect. This is commonly used to quantify the peptide's activity against fungi, such as Candida albicans and Cryptococcus neoformans, as well as its cytotoxic effects on various cell lines. researchgate.netuniprot.org

Lactate (B86563) Dehydrogenase (LDH) Release Assays: The release of the cytoplasmic enzyme LDH into the surrounding medium is an indicator of cell membrane damage and cytotoxicity. This assay has been used to assess the lytic activity of this compound on cells like mast cells.

Table 1: In Vitro Activity of this compound

Organism/Cell Type Assay Result Reference
Staphylococcus aureus MIC 2 µM uniprot.org
Escherichia coli MIC 5 µM uniprot.org
Pseudomonas aeruginosa MIC 38 µM uniprot.org
Bacillus cereus MIC 5 µM uniprot.org
Candida albicans EC50 12.9 µM uniprot.org
Candida albicans EC90 15.3 µM uniprot.org
Cryptococcus neoformans EC50 11 µM uniprot.org
Cryptococcus neoformans EC90 22.7 µM uniprot.org
Mouse Peritoneal Macrophages EC50 13.19 µM uniprot.org

Development and Application of Preclinical Animal Models

Preclinical animal models are crucial for evaluating the in vivo efficacy and effects of this compound.

Systemic Infection Models: To assess the anti-infective properties of peptides derived from or similar to this compound, researchers use systemic infection models, such as sepsis models in mice induced by pathogenic bacteria like E. coli or S. aureus. pnas.org

Myotoxicity Models: The myotoxic (muscle-damaging) effects of this compound have been characterized by injecting the peptide into the tibialis anterior muscle of mice. researchgate.net These studies have shown that the peptide can cause significant muscle damage, targeting the sarcolemma, sarcoplasmic reticulum, and mitochondria. uniprot.org

Parasitic Infection Models: The activity of related peptides has been evaluated against parasitic infections. For example, the efficacy of Polybia-CP, another peptide from Polybia paulista venom, has been tested against Trypanosoma cruzi, the causative agent of Chagas disease, in both in vitro and in vivo models.

Future Research Trajectories and Translational Horizons for Polybia Mp Ii

Elucidation of Additional Bioactivities and Novel Molecular Targets

While the antimicrobial and cytolytic activities of Polybia-MP-II are well-documented, a comprehensive understanding of its full spectrum of biological activities and molecular interactions is still emerging. Future research should prioritize the exploration of additional bioactivities beyond its established effects. For instance, many venom peptides exhibit multifaceted roles, and this compound may possess currently unknown immunomodulatory, anti-inflammatory, or even regenerative properties.

A critical avenue of future investigation lies in the precise identification of its molecular targets. While it is known to interact with and disrupt cell membranes, the specific lipid or protein receptors that mediate its initial binding and selectivity towards certain cell types remain to be fully characterized. Understanding these initial interactions is crucial for explaining its differential activity against bacterial and mammalian cells. Advanced proteomic and lipidomic approaches could be employed to identify binding partners on the surface of both pathogenic and host cells. Furthermore, investigating its potential interactions with intracellular components, should it be capable of translocation, could reveal novel mechanisms of action. scispace.com

Table 1: Known Biological Activities of this compound and Potential Areas for Future Investigation

Known Bioactivity Established Effects Future Research Focus
Antimicrobial Activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Cryptococcus neoformans. researchgate.net Investigation of activity against a broader range of multidrug-resistant pathogens and exploration of its potential as an anti-biofilm agent.
Hemolytic Lysis of erythrocytes. capes.gov.br Identification of specific membrane components that mediate hemolytic activity to inform engineering strategies for reduced toxicity.
Mast Cell Degranulation Induces histamine (B1213489) release from mast cells. capes.gov.br Elucidation of the precise signaling pathways activated by this compound in mast cells.

| Chemotactic | Attraction of polymorphonucleated leukocytes (PMNLs). unesp.br | Investigation of the potential for controlled immunomodulation in inflammatory or infectious contexts. |

Strategies for Optimizing Therapeutic Indices through Peptide Engineering

A significant hurdle in the therapeutic development of many antimicrobial peptides (AMPs), including this compound, is their potential for host cell toxicity. Peptide engineering offers a promising strategy to enhance the therapeutic index by increasing specificity for microbial targets while minimizing disruption of host cell membranes.

Future research should explore various amino acid substitution strategies. For example, modifying the hydrophobicity and net charge of the peptide can significantly alter its interaction with different membrane types. mdpi.com Substituting key residues with D-amino acids could enhance proteolytic stability, a critical factor for in vivo applications, as demonstrated with other peptides like polybia-CP. mdpi.com Another approach involves creating hybrid peptides, combining the active domains of this compound with sequences from other peptides to potentially enhance efficacy and reduce toxicity.

Table 2: Potential Peptide Engineering Strategies for this compound

Strategy Objective Example from Other Peptides
Amino Acid Substitution Enhance specificity for bacterial membranes and reduce hemolytic activity. Increasing the net positive charge of magainin 2 improved antibacterial activity. mdpi.com
D-Amino Acid Substitution Increase stability against proteolytic degradation. D-amino acid derivatives of polybia-CP showed improved stability in trypsin.
Terminal Modifications Improve stability and alter activity. N-terminal acetylation and C-terminal amidation are common strategies to enhance peptide stability.

| Hybrid Peptide Design | Combine beneficial properties of different peptides. | Cecropin-melittin hybrids have shown high bactericidal activity with reduced host cell toxicity. |

Exploration of Synergistic Effects with Established Antimicrobial Agents in Preclinical Models

The combination of AMPs with conventional antibiotics is emerging as a powerful strategy to combat antibiotic resistance. this compound, with its membrane-permeabilizing mechanism, could potentially increase the susceptibility of resistant bacteria to existing drugs by facilitating their entry into the cell.

Future preclinical studies should systematically evaluate the synergistic potential of this compound with a range of antibiotics against clinically relevant, multidrug-resistant pathogens. Checkerboard assays can be employed to determine the fractional inhibitory concentration (FIC) index, which quantifies whether the combination is synergistic, additive, or indifferent. Studies involving other AMPs, such as macropin, have shown that such combinations can be effective at lower, less toxic concentrations of both the peptide and the antibiotic. Investigating these combinations in animal models of infection will be a crucial step in validating this therapeutic approach.

Development of Advanced Peptide-Based Biologics and Delivery Systems for Research Applications

The therapeutic application of peptides like this compound can be limited by factors such as poor bioavailability and rapid degradation. nih.gov The development of advanced delivery systems is therefore a critical area of future research.

Nanoparticle-based carriers, such as liposomes or metallic nanoparticles, could encapsulate or be conjugated with this compound to protect it from degradation and facilitate targeted delivery to sites of infection. nih.gov For instance, silver nanoparticles, which possess their own antimicrobial properties, could be a synergistic delivery vehicle. nih.gov Furthermore, the development of peptide-coated medical devices, such as vascular stents, represents a promising application to prevent biofilm formation. Research into hydrogels or other matrices for topical delivery could also expand its potential use in treating skin and soft tissue infections. researchgate.net

Investigation into Resistance Mechanisms to this compound in Pathogens

While a key advantage of AMPs is the perceived difficulty for bacteria to develop resistance, it is not an impossibility. researchgate.net A proactive approach to understanding potential resistance mechanisms is essential for the long-term viability of this compound as a therapeutic lead.

Future research should involve in vitro evolution studies to select for resistant bacterial strains and subsequent genomic and proteomic analyses to identify the molecular changes responsible. Potential mechanisms that warrant investigation include modifications to the bacterial cell envelope that alter its net charge or fluidity, the expression of efflux pumps that actively remove the peptide from the cell, or the secretion of proteases that degrade this compound. Understanding these potential escape strategies will be invaluable for designing second-generation peptides that can overcome or evade such resistance.

Comparative Studies with Other Mastoparan (B549812) Peptides and Antimicrobial Peptides from Diverse Sources

To better understand the unique properties of this compound, comparative studies with other members of the mastoparan family and with AMPs from different structural classes are necessary. Such studies will help to delineate the structure-activity relationships that govern its potent bioactivities.

Direct, side-by-side comparisons of this compound with peptides like Polybia-MP-I and Polybia-MP-III under identical experimental conditions are needed to confirm and expand upon existing findings. For example, while this compound is known to be more potently antimicrobial than Polybia-MP-III, the structural basis for this difference is not fully understood. Comparing its mechanism of membrane disruption with that of other well-characterized AMPs, such as magainins or defensins, could provide broader insights into how α-helical peptides function. mdpi.com

Table 3: Comparative Activity of Polybia Mastoparans

Peptide Hemolytic Activity Antimicrobial Activity Reference
Polybia-MP-I Low/None Potent against Gram-positive and Gram-negative bacteria researchgate.net
This compound High Potent against Gram-positive and Gram-negative bacteria; more potent than MP-III capes.gov.br

| Polybia-MP-III | High | Less potent than MP-II | |

Q & A

Q. What experimental models are most appropriate for evaluating the antimicrobial mechanisms of Polybia-MP-II?

Methodological Answer: In vitro models (e.g., bacterial/fungal cell cultures) are foundational for initial mechanistic studies, enabling controlled assessment of membrane disruption via techniques like fluorescence microscopy (e.g., propidium iodide uptake) and circular dichroism for structural analysis. For translational relevance, advanced in vivo models (e.g., murine infection models) should follow, incorporating dose-response curves and histopathological validation .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

Methodological Answer: Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reversed-phase HPLC purification (≥95% purity). Document retention times, solvent gradients, and mass spectrometry (MS/MS) data for batch consistency. Share protocols via supplementary materials to comply with reproducibility standards .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer: Combine MALDI-TOF MS for molecular weight confirmation, NMR spectroscopy for secondary structure elucidation (e.g., α-helical content), and FTIR to monitor amide bond formation. Cross-reference data with existing literature to identify deviations caused by synthesis conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell membrane lipid composition, assay type). Use standardized protocols (e.g., MTT vs. LDH assays) and report cell passage numbers, growth media, and incubation times. Apply multivariate regression to isolate factors influencing toxicity thresholds .

Q. What strategies optimize the therapeutic index of this compound while minimizing off-target effects?

Methodological Answer: Employ structure-activity relationship (SAR) studies to modify amino acid residues (e.g., substituting lysine with arginine for reduced hemolysis). Validate using hemolytic assays (e.g., human erythrocyte lysis) paired with antimicrobial efficacy tests. Use computational modeling (e.g., molecular dynamics) to predict peptide-membrane interactions .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer: Use radiolabeled peptides (e.g., tritium) or fluorescent tags for biodistribution tracking. Apply compartmental modeling to analyze plasma half-life and tissue penetration. Include control groups for endogenous peptide degradation and validate via LC-MS/MS in biological matrices .

Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial activity in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., log-logistic models) to calculate IC50/EC50 values. Incorporate ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance .

Data Integrity and Reporting

Q. How should researchers address selective reporting biases in this compound studies?

Methodological Answer: Preregister study protocols (e.g., via Open Science Framework) and disclose all experimental conditions, including negative results. Use standardized reporting checklists (e.g., ARRIVE for in vivo studies) to ensure transparency. Archive raw data in FAIR-compliant repositories .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer: Apply the PICO framework (Population: target pathogens; Intervention: peptide concentration/delivery; Comparison: existing antimicrobials; Outcome: MIC/MBC values) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Validate questions through pilot studies and peer feedback .

Ethical and Collaborative Considerations

Q. How can collaborative teams manage data ownership in this compound research involving multiple institutions?

Methodological Answer: Draft a data-sharing agreement pre-study, specifying authorship criteria, IP rights, and access permissions. Use version-controlled platforms (e.g., GitLab) for collaborative analysis. Cite contributions transparently per CRediT taxonomy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.